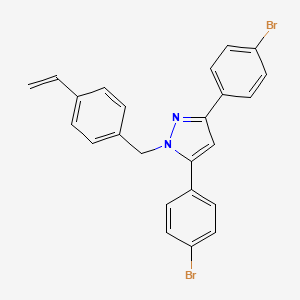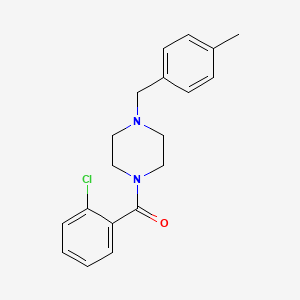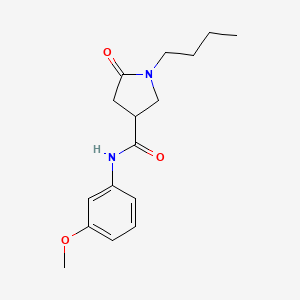
3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole
Overview
Description
3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole, also known as BPP, is a chemical compound with potential applications in scientific research. This compound is a pyrazole-based ligand that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole is not fully understood, but it is thought to involve the inhibition of various signaling pathways. 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria. 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole in lab experiments is its high purity and yield. The synthesis method of 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has been reported to yield 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole with high purity and yield. Another advantage of using 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
One of the limitations of using 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole in certain experimental setups. Another limitation of using 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole is its potential toxicity. While 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
Future Directions
There are several future directions for research involving 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole. One potential direction is the development of 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole-based therapeutics for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole. Further studies are needed to fully understand how 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole inhibits various signaling pathways. Finally, the development of new synthesis methods for 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole may lead to the discovery of new analogs with improved properties.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has been shown to exhibit a range of biological activities that make it a promising compound for scientific research. One of the most notable applications of 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole is in the field of anti-inflammatory research. 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect makes 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis.
In addition to its anti-inflammatory effects, 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has also been shown to exhibit anti-tumor activity. 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole has been shown to inhibit the growth of human breast cancer cells in vitro and in vivo. This anti-tumor effect is thought to be due to the ability of 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole to induce apoptosis in cancer cells.
properties
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(4-ethenylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2/c1-2-17-3-5-18(6-4-17)16-28-24(20-9-13-22(26)14-10-20)15-23(27-28)19-7-11-21(25)12-8-19/h2-15H,1,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQAIADGZFGXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4650574.png)

![3-allyl-5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650582.png)
![3-{2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4650584.png)
![N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B4650587.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4650588.png)
![methyl 2-(2-furyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4650599.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B4650608.png)
![1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4650609.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650615.png)



